molecular formula C18H20N2O5 B5703277 N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide

N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide

Cat. No. B5703277
M. Wt: 344.4 g/mol
InChI Key: XAJFPOLFNKLZNP-UHFFFAOYSA-N
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Description

N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide, also known as DMAPB, is a synthetic compound that has been studied for its potential therapeutic applications. DMAPB belongs to a class of compounds known as N-acylphenylhydroxylamines, which have been shown to have anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer, N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide has been shown to protect neurons from oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense against oxidative stress and inflammation. N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide activates Nrf2 by binding to the Keap1 protein, which normally inhibits Nrf2. The activation of Nrf2 by N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide leads to the upregulation of genes involved in antioxidant defense and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide also inhibits the growth of cancer cells by inhibiting the expression of genes involved in cell proliferation. In inflammation, N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide inhibits the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative diseases, N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide protects neurons from oxidative stress and inflammation by upregulating genes involved in antioxidant defense and anti-inflammatory pathways.

Advantages and Limitations for Lab Experiments

One advantage of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide is its specificity for the Nrf2 pathway, which reduces the risk of off-target effects. N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide has also been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dose and duration of treatment for various diseases.

Future Directions

For the study of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide include the development of more potent and selective Nrf2 activators, investigation of combination therapies, and exploration of clinical trials.

Synthesis Methods

The synthesis of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide involves the reaction of 2,5-dimethoxy-4-nitrobenzoyl chloride with N-methoxyacetylaniline in the presence of a base. The resulting product is then reduced to form N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide. The synthesis of N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide has been optimized to yield a high purity product with good yields.

properties

IUPAC Name

N-[2,5-dimethoxy-4-[(2-methoxyacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-11-17(21)19-13-9-16(25-3)14(10-15(13)24-2)20-18(22)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJFPOLFNKLZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide

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